2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a pyrazine-thioether moiety and a tert-butyl ester group. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes. The thioether (sulfanylmethyl) group contributes to moderate reactivity, enabling participation in nucleophilic or radical reactions while maintaining stability under standard conditions .
Properties
IUPAC Name |
tert-butyl 2-(pyrazin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-14(2,3)19-13(18)17-8-4-5-11(17)10-20-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBNXXJXRSAESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129983 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrazinylthio)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353985-33-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrazinylthio)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353985-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-pyrazinylthio)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₄H₁₉N₃O₂S and a molecular weight of approximately 295.40 g/mol, this compound includes a pyrrolidine ring, a carboxylic acid functional group, and a tert-butyl ester, which contribute to its reactivity and biological interactions.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including reflux techniques that facilitate the formation of the pyrrolidine ring and the incorporation of the pyrazinyl and sulfanyl groups. The presence of these groups enhances its potential for biological activity by allowing diverse interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Similar compounds have been tested as inhibitors of viral enzymes such as neuraminidase, demonstrating significant inhibitory effects against influenza virus strains .
- Antimicrobial Properties : The structural features suggest potential applications in combating bacterial infections. The pyrazine moiety may facilitate π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to microbial targets.
- Enzyme Modulation : The compound may influence enzyme activity through specific interactions with active sites, potentially leading to therapeutic applications in enzyme-related diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Thiazole instead of pyrazine | Exhibits distinct antimicrobial properties |
| 3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Similar structure | Notable for its unique interactions in biological systems |
| (R)-3-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chiral center at pyrrolidine | Chirality may influence biological activity differently |
This table illustrates the diverse potential applications and mechanisms of action among related compounds, highlighting the significance of structural variations.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Neuraminidase Inhibition : A study identified novel neuraminidase inhibitors among α-amino acids, demonstrating that compounds with similar structures could effectively inhibit viral replication through competitive inhibition mechanisms .
- Antimicrobial Testing : Experimental assessments showed that derivatives of this compound exhibited varying degrees of antimicrobial activity, suggesting that modifications in structure could enhance efficacy against specific bacterial strains.
- Enzyme Interaction Studies : Research on enzyme modulation indicated that specific interactions between the compound and target enzymes could lead to altered metabolic pathways, providing insights into potential therapeutic uses.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit various biological activities:
- Antimicrobial Effects : Compounds with similar structures have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : The compound may interact with specific molecular targets associated with cancer, suggesting its utility in oncological drug development.
- Enzyme Modulation : Interaction studies have demonstrated that this compound can modulate enzyme activity, influencing cellular pathways critical for various biological functions.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparison highlights unique features and potential applications:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(Thiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Thiazole instead of pyrazine | Exhibits distinct antimicrobial properties |
| 2-(5-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyridine ring present | Potentially different bioactivity profile |
| 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methyl substitution on pyrazine | Variations in solubility and reactivity |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against strains like E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that the compound could induce apoptosis in cancer cells, suggesting its role as an anticancer agent.
- Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353953-58-8)
- Structural Differences : Replaces pyrazine with a methyl-substituted pyridazine ring.
- Molecular Formula : C₁₅H₂₃N₃O₂S (MW: 309.43 g/mol) .
- The methyl group enhances lipophilicity, improving membrane permeability in biological systems.
- Applications : Likely used as a bioisostere in drug design, where pyridazine’s electronic profile may optimize target engagement .
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester
- Structural Differences : Features a tosyl (p-toluenesulfonyloxy) group instead of the pyrazine-thioether.
- Synthetic Role : The tosyl group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., SN2). This contrasts with the thioether’s role in thiol-ene chemistry or metal coordination .
- Reactivity : More reactive than the target compound due to the labile tosyl group, making it a transient intermediate in multi-step syntheses .
Pyrrolidine-1,2-dicarboxylic Acid 1-tert-butyl Ester 2-Methyl Ester
2-Formyl-pyrrolidine-1-carboxylic Acid tert-butyl Ester
- Structural Differences : Substitutes the pyrazine-thioether with a formyl group.
- Reactivity : The formyl group enables condensation reactions (e.g., formation of Schiff bases), offering a handle for further functionalization. This contrasts with the thioether’s stability under similar conditions .
- Applications: Used in the synthesis of amino alcohols or heterocycles via reductive amination .
Comparative Data Table
| Compound Name | Key Substituent | Molecular Weight (g/mol) | Reactivity Profile | Primary Applications |
|---|---|---|---|---|
| 2-(Pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrazine-thioether | ~309 (estimated) | Moderate (thioether reactions) | Drug intermediates, enzyme inhibitors |
| 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid t-Bu ester | Methyl-pyridazine-thioether | 309.43 | Bioisosteric substitution | Optimized ligand design |
| (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid t-Bu ester | Tosyloxy | ~343 (estimated) | High (SN2 reactions) | Transient synthetic intermediate |
| Pyrrolidine-1,2-dicarboxylic acid 1-t-Bu ester 2-methyl ester | Dual esters | ~245 (estimated) | Low (hydrolysis-resistant) | Peptide synthesis |
| 2-Formyl-pyrrolidine-1-carboxylic acid t-Bu ester | Formyl | ~215 (estimated) | High (condensation reactions) | Heterocycle/amino alcohol synthesis |
Q & A
Q. How can the tert-butyl ester group be selectively removed to generate carboxylic acid derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
